2-Styrylquinazolin-4(3H)-one is a member of the quinazolinone family, which are heterocyclic compounds known for their diverse biological activities. This compound features a styryl group attached to the quinazolinone core, making it a significant target for medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.
2-Styrylquinazolin-4(3H)-one can be synthesized from various starting materials, including anthranilic acid and styrylcarboxylic acids. The synthesis often involves reactions such as Knoevenagel condensation and amidation, which yield derivatives with varying substituents that can influence biological activity .
Chemically, 2-Styrylquinazolin-4(3H)-one is classified as an aromatic heterocycle. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis and pharmaceutical development.
The synthesis of 2-Styrylquinazolin-4(3H)-one can be achieved through several methods:
The specific conditions for synthesis can vary significantly based on the desired substituents on the quinazolinone ring. For example, the use of different aldehydes can lead to various 2-styryl derivatives with distinct properties.
The molecular structure of 2-Styrylquinazolin-4(3H)-one consists of a quinazolinone core with a styryl group attached at the 2-position. The compound can exist in both E and Z configurations due to the double bond in the styryl group, which influences its chemical behavior and biological activity.
Key structural data include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often used to confirm the structure post-synthesis .
2-Styrylquinazolin-4(3H)-one participates in various chemical reactions including:
The choice of reagents and conditions significantly affects the outcome of these reactions. For instance, using different bases or solvents can lead to variations in yield and selectivity.
The biological activity of 2-Styrylquinazolin-4(3H)-one is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in cancer progression or microbial resistance.
Quantitative data from studies indicate that certain derivatives possess IC50 values in micromolar ranges against specific cancer cell lines, highlighting their potential as lead compounds for drug development.
Relevant analyses often include thermal analysis (e.g., Differential Scanning Calorimetry) and solubility tests under varying pH conditions.
2-Styrylquinazolin-4(3H)-one has numerous applications in scientific research:
2-Styrylquinazolin-4(3H)-one possesses the molecular formula C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol (PubChem CID: 135410232) [1]. Its systematic IUPAC name is 2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one, explicitly denoting the trans (E) configuration of the styryl double bond, a critical feature influencing its biological interactions and physicochemical properties [1] [6].
The core structure consists of a bicyclic system formed by the fusion of a benzene ring with a 4-pyrimidinone ring. The molecule exhibits lactam-lactim tautomerism, where the 4(3H)-quinazolinone form (lactam) predominates over the 4-hydroxyquinazoline form (lactim) under physiological conditions. This tautomerism significantly influences its reactivity and hydrogen-bonding capabilities [5] [8]. The styryl moiety (-CH=CH-C₆H₅) attached at position 2 extends molecular conjugation, contributing to potential UV-vis absorbance characteristics and enhancing interactions with biological targets through hydrophobic and π-π stacking interactions [2] [7].
Key spectroscopic identifiers include:
The molecule offers multiple sites for structural modification, profoundly impacting its properties and bioactivity:
Table 1: Structural Variations and Their Influence on Properties of 2-Styrylquinazolin-4(3H)-one Derivatives
Modification Site | Common Substituents/Changes | Impact on Properties |
---|---|---|
N3 (Position 1) | H, Methyl, Benzyl, Heterocyclic moieties | Alters solubility, logP, hydrogen bonding capacity, metabolic stability. Methylation increases lipophilicity (higher logP) [6]. |
Quinazolinone C6/C7/C8 | H, Halogen (F, Cl, Br), OCH₃, NO₂ | Electron-withdrawing groups (e.g., Cl, F) can enhance electrophilicity and interactions with target proteins. Position 6 and 8 are often crucial for activity [5] [7]. |
Styryl Double Bond | E-isomer, Z-isomer, Saturated | E-configuration is essential for optimal biological activity (e.g., anti-migratory effects in cancer cells). Saturation or Z-isomer usually diminishes activity [2]. |
Styryl Phenyl (Para) | H, F, Cl, OCH₃, CF₃, CN | Strongly influences potency, selectivity, and logP. Fluorination is a common strategy to improve metabolic stability and target binding (e.g., VEGFR-2 inhibition) [2] [4]. |
Position 2 (Core) | Styryl, Alkyl, Aryl, Heteroaryl | The styryl group is critical for type II kinase inhibitor binding mode and tubulin interaction; alkyl/aryl substitutions confer different activity profiles [3] [7]. |
The styryl group's conformation places the phenyl ring coplanar with the quinazolinone system in the E-isomer, facilitating extended π-delocalization. This planar structure is often crucial for intercalation or stacking within biological targets like kinase allosteric pockets or tubulin [2] [7].
The chemistry of quinazolinones has evolved significantly since the 19th century, with 2-styryl derivatives emerging as a specialized focus later. The foundational work began with Peter Griess in 1869, who synthesized the first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) by reacting cyanogens with anthranilic acid [8] . The term "quinazoline" was later proposed by Widdege in 1885, resolving earlier nomenclature like "bicyanoamido benzoyl" [8] . A major leap in synthetic methodology came with Victor Niementowski in the 1890s. His synthesis involved the condensation of anthranilic acid with amides (like formamide or acetamide) under high temperatures (125-130°C), providing a direct route to 3,4-dihydro-4-oxoquinazoline (quinazolinone) scaffolds [5] [8]. This method, and its variations, became a cornerstone for generating the core structure later used for styryl derivatization.
The synthesis of specifically 2-substituted quinazolinones advanced through methods like the condensation of isatoic anhydride with amines or aldehydes and the use of o-aminobenzamides as versatile precursors [4] [8]. The strategic incorporation of the styryl group at position 2 emerged as a significant development, primarily driven by the quest for compounds with enhanced biological activity, particularly anticancer properties. Early synthetic routes for 2-styrylquinazolin-4(3H)-ones involved:
Table 2: Evolution of Key Synthetic Methods for Quinazolinones and 2-Styryl Derivatives
Period | Synthetic Method/Advancement | Key Contributors | Significance for 2-Styrylquinazolin-4(3H)-one |
---|---|---|---|
1869 | Reaction of cyanogens with anthranilic acid | Griess | First synthesis of a quinazoline derivative (foundational chemistry) [8] . |
1890s | Condensation of anthranilic acid with amides (formamide) | Niementowski | Established the primary route to 4(3H)-quinazolinone core [5] [8]. |
Early-Mid 20th C. | Condensation of o-aminobenzamides with aldehydes/ketones | Various | Provided direct access to 2-substituted quinazolinones [8]. |
Mid 20th C. | Knoevenagel condensation using 2-methyl-3,1-benzoxazin-4-one | Various | Efficient method for synthesizing 2-styryl derivatives specifically [3] [8]. |
Late 20th C. | Microwave-assisted synthesis using o-aminobenzamides & aldehydes | Bakavoli et al. | Improved yields and reduced reaction times for 2-substituted derivatives [5] [8]. |
21st C. | Metal-catalyzed (Cu, Pd) oxidative cyclizations/coupling | Deng, Bao, Upadhyaya et al. | Enabled greener synthesis, access to complex styryl analogs, functionalization [4]. |
The historical trajectory underscores a shift from classical thermal cyclocondensations towards more efficient, catalytic, and regioselective methods. The development of fluorinated 2-styrylquinazolinones, exemplified by compounds like DKD-NIPERA-3f (bearing a para-fluorine on the styryl phenyl ring), highlights the targeted application of modern synthetic chemistry to enhance biological potency and selectivity, particularly against oral cancer cell lines (CAL-27, IC₅₀ = 12.86 ± 3.49 µM) [2]. This evolution reflects the continuous refinement of heterocyclic chemistry to access structurally complex and biologically relevant molecules like the 2-styrylquinazolin-4(3H)-one scaffold.
While the specific compound "2-styrylquinazolin-4(3H)-one" has not been isolated as a natural product to date, its core structural framework, the 4(3H)-quinazolinone, is a privileged scaffold widely distributed in nature. Over 150 naturally occurring quinazolinone alkaloids have been identified in plants, microorganisms (fungi and bacteria), and, to a lesser extent, animals [5] [7] . These natural analogs demonstrate the biological feasibility and significance of the quinazolinone structure.
Natural Sources and Representative Analogues:
Biosynthetic Pathways:The biosynthesis of natural 4(3H)-quinazolinones generally originates from anthranilic acid, a key metabolite derived from the shikimate pathway via chorismate. The specific pathways can vary, but major routes include:
Table 3: Natural Quinazolinone Alkaloids and Their Relationship to the 2-Styryl Scaffold
Natural Quinazolinone | Source | Structural Features | Biosynthetic Precursors | Relation to 2-Styrylquinazolinone |
---|---|---|---|---|
Febrifugine | Dichroa febrifuga (Plant) | 3-[3-((2R,3S)-3-Hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one | Anthranilic Acid, Polyketide, L-Lysine | Demonstrates complex aliphatic substitution at position 3; Styryl group represents a distinct aromatic C2 substituent. |
Vasicinone | Adhatoda vasica (Plant) | 3-Hydroxy-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one | Anthranilic Acid, Ornithine/Aspartate-derived moiety | Features fused pyrrolidine ring; Styryl is an unfused vinylarene at C2. |
Tryptanthrin | Candida spp., Isatis spp. | Indolo[2,1-b]quinazoline-6,12-dione | Anthranilic Acid + Isatin (from Tryptophan) | Represents a fused indole-quinazolinone; Styryl is a simpler C2 substituent. |
Circumdatin F | Aspergillus ochraceus (Fungus) | Benzodiazepine-fused quinazolinone with prenyl group | Anthranilic Acid, Amino Acid (e.g., Tryptophan?), DMAPP | Complex fused structure; Highlights potential for microbial biosynthesis of quinazolinones. |
Luotonin A | Peucedanum spp. (Plant/Fungus) | Pyrroloquinazolinoquinoline | Anthranilic Acid, Tryptophan? | Intricate fused pentacyclic system; Shows natural diversity beyond simple substitution. |
Dictyoquinazol A | Dictyophora indusiata (Fungus) | Simple 1,2-dihydro-4(3H)-quinazolinone derivative | Anthranilic Acid + Alanine? | Simple substitution pattern; Closest to synthetic derivatives but lacks styryl. |
Although 2-styrylquinazolin-4(3H)-one itself remains a synthetic target, its core structure is firmly rooted in natural product chemistry. The biosynthetic logic of natural quinazolinones, particularly the central role of anthranilic acid and its enzymatic condensation with carbonyl-containing units (like aldehydes or activated acids), provides a plausible blueprint for how styryl-substituted derivatives could arise in nature. The enzymatic machinery in certain plants or microbes could potentially catalyze the equivalent of the Niementowski condensation or Knoevenagel reaction using cinnamaldehyde instead of formaldehyde or acetaldehyde. The absence of its isolation to date may reflect biosynthetic constraints or a lack of targeted screening rather than inherent implausibility. The significant anticancer activity observed in synthetic 2-styryl derivatives [2] [7] further underscores the biological potential inherent to this chemotype, mirroring the therapeutic value found in naturally occurring quinazolinone alkaloids.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: